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Compound of Interest

(S)-2-(2-Hydroxyethyl)piperidine
Compound Name:

hydrochloride
CAS No.: 786684-21-7
Cat. No.: B1396508

Get Quote

Technical Guide: (S)-2-(2-
Hydroxyethyl)piperidine Hydrochloride

Molecular ldentity, Process Chemistry, and Pharmaceutical Utility

Executive Summary

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride (also known as (S)-2-Piperidineethanol HCI)
is a chiral heterocyclic building block essential in the synthesis of piperidine alkaloids and
active pharmaceutical ingredients (APIs). Unlike its achiral isomer N-(2-hydroxyethyl)piperidine,
this compound possesses a stereocenter at the C2 position, imparting specific pharmacological
activities to its derivatives.

It serves as the critical chiral scaffold for the synthesis of Icaridin (Picaridin), a WHO-
recommended insect repellent, and is increasingly utilized in the development of neurokinin
receptor antagonists and kinase inhibitors. This guide outlines the structural specifications,
resolution-based synthesis, and handling protocols for the hydrochloride salt.
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Molecular Identity & Stereochemical Architecture

The distinction between the C2-substituted and N-substituted isomers is the most frequent
source of error in procurement and synthesis. The target molecule is a C-substituted piperidine.

~hemical Specificati

Property Data

IUPAC Name (S)-2-(2-Hydroxyethyl)piperidinium chloride
Common Name (S)-2-Piperidineethanol HCI

CAS Number (Free Base) 103639-57-2

786684-21-7 (or generic 94633-29-7 for salt
CAS Number (HCI Salt)

series)
Molecular Formula C7H1sNO[L][2][3][4][5][6] - HCI
Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Base)
Chiral Center Position C2 (S-configuration)

N Highly soluble in water, methanol, ethanol;

Solubility . -

insoluble in diethyl ether.

White to off-white crystalline solid (Salt); Viscous
Appearance ,

oil (Free Base).

Stereochemistry

The (S)-enantiomer is defined by the spatial arrangement at the C2 carbon. In the lowest
energy chair conformation, the bulky 2-hydroxyethyl group typically adopts an equatorial
position to minimize 1,3-diaxial interactions, stabilizing the molecule.

o Configuration: (S)

« CIP Priority: N(1) > C(side-chain) > C(ring) > H

Synthetic Pathways & Process Chemistry
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The industrial production of the (S)-enantiomer typically proceeds via the hydrogenation of 2-
(2-hydroxyethyl)pyridine followed by optical resolution. Direct asymmetric hydrogenation is
possible but often cost-prohibitive for bulk intermediates compared to classical resolution.

Synthesis Workflow (Graphviz)

The following diagram illustrates the industrial route starting from 2-picoline derivatives to the
final chiral salt.
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Caption: Figure 1. Process flow for the isolation of (S)-2-(2-Hydroxyethyl)piperidine HCI via
classical resolution.

Experimental Protocol: Salt Formation &
Purification

While the synthesis of the piperidine ring is standard, the critical step for stability is the
conversion of the hygroscopic free base into the stable hydrochloride salt. The following
protocol ensures a free-flowing, non-hygroscopic solid suitable for long-term storage.

Materials

e Substrate: (S)-2-Piperidineethanol (Free Base, >98% ee).[4]
¢ Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et20).
o Reagent: HCI gas (generated in situ) or 4M HCI in Dioxane.

e Equipment: Schlenk line (for moisture exclusion), Rotary Evaporator.

Methodology

 Dissolution: Dissolve 10.0 g (77.4 mmol) of (S)-2-piperidineethanol free base in 50 mL of
anhydrous ethanol. Cool the solution to 0°C in an ice bath.

 Acidification: Dropwise add 25 mL of 4M HCI in dioxane (or bubble dry HCI gas) while
stirring. Maintain temperature below 10°C to prevent side reactions (dehydration to vinyl-
piperidine).

» Monitoring: Monitor pH using wet pH paper; endpoint is reached at pH 2-3.

e Precipitation: Add 150 mL of cold diethyl ether to the solution. The hydrochloride salt will
precipitate as a white solid.

« Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic initially).

e Recrystallization: Recrystallize from hot Isopropanol/Ethanol (9:1) to remove trace
diastereomers or unreacted amines.
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e Drying: Dry in a vacuum oven at 40°C for 12 hours over P20s.

Validation Parameters (Self-Validating System)
e Melting Point Check: The HCI salt should melt sharply. (Note: Free base melts ~60°C; HCI
salt typically >130°C).

 Silver Nitrate Test: Dissolve a small sample in water and add AgNOs. A thick white precipitate
(AgCl) confirms the hydrochloride counter-ion.

Analytical Characterization

To certify the compound for pharmaceutical use, the following analytical matrix must be
completed.

Method Diagnostic Signal Acceptance Criteria

0 3.0-3.4 ppm (m, Ring protons Integration matches 15H
1H NMR (D20) ppm ( IP g

adjacent to N) count; no solvent peaks.
) Chiralpak AD-H or OD-H >98.5% Enantiomeric Excess
Chiral HPLC
column (ee).
Must be consistent with
B ) reference (typically positive for
Specific Rotation [0]?°D (c=1, Methanol) ] ) )
S-isomer salts, verify against
specific batch CoA).
Mass Spectrometry ESI+ [M+H]* m/z = 130.12 (Base peak).

Pharmaceutical Applications
Icaridin (Picaridin) Synthesis

The most commercially significant application is the synthesis of Icaridin. While commercial
Icaridin is often a racemate (containing equimolar amounts of (R) and (S) sec-butyl esters), the
(S)-isomer is used in mechanistic studies to determine the specific binding affinity to insect
odorant receptors.
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Kinase Inhibitors & Alkaloids

The (S)-piperidine ethanol scaffold mimics the structure of naturally occurring alkaloids like
Coniine and Sedamine. In modern drug discovery, it is used as a polar, chiral "warhead" in
kinase inhibitors (e.g., for HCV or oncology targets) to improve water solubility and target
selectivity.

Icaridin (Insect Repellent)
(Acylation with sec-butyl chloroformate)

Piperidine Alkaloids

(S)-2-Piperidineethanol (.9., (-)-Sedamine analogs)

Kinase Inhibitors
(Solubilizing Group)

Click to download full resolution via product page
Caption: Figure 2.[7] Downstream chemical utility of the (S)-2-piperidineethanol scaffold.

Handling and Stability

e Hygroscopicity: The hydrochloride salt is less hygroscopic than the free base but should still
be stored in a desiccator. The free base absorbs atmospheric CO2 and water rapidly.

e Storage: Store at 2—8°C under Argon.

o Safety: Irritant.[3][4] Causes serious eye irritation (H319) and skin irritation (H315). Wear
nitrile gloves and safety goggles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(2-Hydroxyethyl)piperidine, 99% 100 g | Buy Online | Thermo Scientific Chemicals |
Fisher Scientific [fishersci.ca]

e 2.(S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]

¢ 3. chembk.com [chembk.com]

e 4. 2-Piperidin-2-ylethanol | C7TH15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 5. N-BRZEIKIE ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]

e 6. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES -
Google Patents [patents.google.com]

e 7.researchgate.net [researchgate.net]

» To cite this document: BenchChem. [(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1396508/docs#s-2-2-hydroxyethyl-piperidine-
hydrochloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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